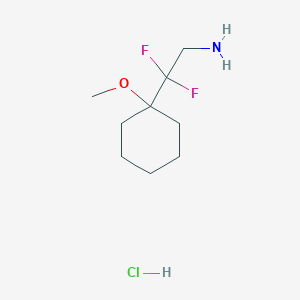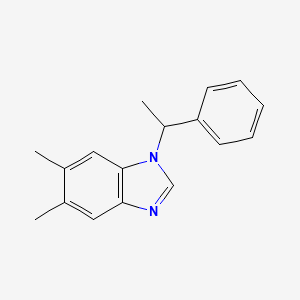![molecular formula C17H19BrO5 B2410404 2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 384365-07-5](/img/structure/B2410404.png)
2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. They are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a bromine atom attached to the 6-position of the benzofuran, a methoxyethyl group attached to the 2-position, and a 2-methylprop-2-en-1-yl group attached to the 5-position via an ether linkage .Chemical Reactions Analysis
The presence of the bromine atom suggests that this compound could undergo nucleophilic substitution reactions. The ether groups could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Biological Activities of Benzofuran Derivatives : Mubarak et al. (2007) explored the synthesis of new benzofuran derivatives with potential biological activities. These derivatives demonstrated the ability to inhibit HIV-1 and HIV-2 replication in human T-lymphocyte cultures without toxicity, indicating potential applications in antiviral research M. Mubarak, Kifah S. M. Salih, M. T. Ayoub, Haythem A. Saadeh, N. Al-Masoudi, 2007.
Efficient Synthesis of Dopamine and Serotonin Receptor Antagonist : Hirokawa et al. (2000) described an efficient synthesis process for producing a compound active against dopamine D2, D3, and serotonin-3 receptors, illustrating the versatility of benzofuran compounds in the development of neurological disorder treatments Y. Hirokawa, T. Horikawa, S. Kato, 2000.
Analgesic Activity of Benzofuran and Benzothiophene Derivatives : Rádl et al. (2000) prepared benzofuran and benzothiophene derivatives, some of which showed considerable analgesic activity. These findings highlight the potential of such compounds in pain management S. Rádl, P. Hezký, Petr Konvička, I. Krejci, 2000.
Antimicrobial Activity of Benzofuran Derivatives : Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate and tested them for antimicrobial activity, demonstrating the utility of benzofuran derivatives in combating infections M. Krawiecka, Bożena Kuran, J. Kossakowski, I. Wolska, M. Kierzkowska, G. Młynarczyk, 2012.
Novel Compounds and Potential Therapeutic Applications
Novel Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives : Schlosser et al. (2015) reported a novel synthesis method for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, which may be beneficial for developing treatments for various diseases, including neurological disorders Joachim Schlosser, E. Johannes, Melanie Zindler, J. Lemmerhirt, Benjamin Sommer, Martin Schütt, C. Peifer, 2015.
Anticholinesterase Activity of Benzofuran Derivatives : Luo et al. (2005) synthesized compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, showing potent inhibitors of acetyl- and butyrylcholinesterase. These compounds have implications for treating neurodegenerative diseases like Alzheimer's Weiming Luo, Qian-sheng Yu, Ming Zhan, D. Parrish, J. Deschamps, S. Kulkarni, H. Holloway, G. Alley, D. Lahiri, A. Brossi, N. Greig, 2005.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxyethyl 6-bromo-2-methyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO5/c1-10(2)9-22-15-7-12-14(8-13(15)18)23-11(3)16(12)17(19)21-6-5-20-4/h7-8H,1,5-6,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULQYOMHHFQPGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=C)C)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 6-bromo-2-methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2410321.png)
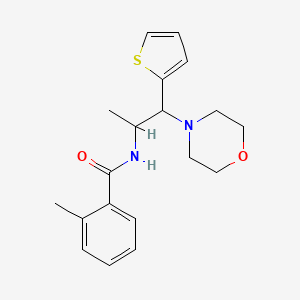

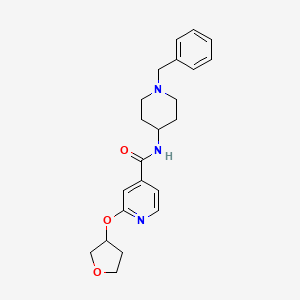
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)
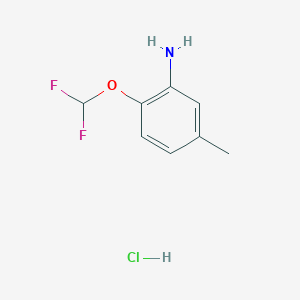
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)
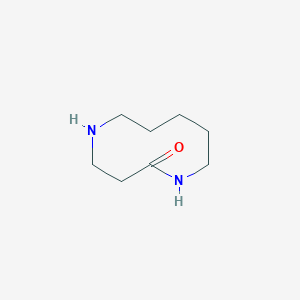
![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)

